1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

S1P receptor modulation regioisomer SAR thiazole substitution

1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5) is a differentiated S1P receptor modulator building block. Unlike generic N-(thiazol-2-yl)azetidine-3-carboxamides or 4-methylthiazole analogs, this 5-methylthiazole regioisomer with an N-methanesulfonyl group imposes distinct conformational constraints and metabolic stability, matching patented S1P chemotypes. Its low MW (275 Da) and fragment-like properties suit S1P1-5 GTPγS/β-arrestin bias assays and structure-based fragment growing. Pair with the 4-methylthiazole regioisomer for publication-ready matched molecular pair SAR. Standard international B2B shipping; typical lead time 1-2 weeks.

Molecular Formula C9H13N3O3S2
Molecular Weight 275.34
CAS No. 1448051-39-5
Cat. No. B3018721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
CAS1448051-39-5
Molecular FormulaC9H13N3O3S2
Molecular Weight275.34
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C
InChIInChI=1S/C9H13N3O3S2/c1-6-3-10-9(16-6)11-8(13)7-4-12(5-7)17(2,14)15/h3,7H,4-5H2,1-2H3,(H,10,11,13)
InChIKeyBEIDZKMDAALUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5): Structural Identity and Procurement Baseline


1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5) is a synthetic small molecule (C9H13N3O3S2, MW 275.34 g/mol) belonging to the azetidine-3-carboxamide class in which the azetidine nitrogen bears a methanesulfonyl group and the carboxamide is coupled to a 5-methylthiazol-2-amine moiety . Its core scaffold places it within patented S1P receptor modulator chemotypes, where azetidine–thiazole hybrids have been claimed for immunomodulatory applications [1]. This compound is available from multiple research chemical suppliers at typical purities of 95% (HPLC) for in vitro and discovery-stage investigations .

Why Generic Substitution Fails for 1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5)


Substituting this compound with a generic N-(thiazol-2-yl)azetidine-3-carboxamide or a regioisomeric analog (e.g., 4-methylthiazole variant) introduces three irreducible structural divergences: (i) the 5-methyl substitution on the thiazole ring alters the electronic and steric environment of the H-bonding amide–thiazole system compared to the 4-methyl isomer ; (ii) the methanesulfonyl group on the azetidine nitrogen imposes distinct conformational constraints and metabolic stability profiles relative to unsubstituted, acyl, or benzyl azetidine congeners described in S1P modulator patents [1]; and (iii) the combination of these features within a single low-molecular-weight scaffold (MW 275 Da) creates a unique pharmacophoric signature that diverges from larger biaryl azetidine-carboxylic acid S1P modulators such as ceralifimod (MW ~476 Da) [2]. Without matched-pair comparative bioactivity data, selection must rest on these structural distinctions.

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5) Against Structural Comparators


Thiazole Methyl Position: 5-Methyl vs. 4-Methyl Regioisomeric Differentiation of Azetidine-3-carboxamide S1P Modulator Scaffolds

The target compound bears a methyl group at the 5-position of the thiazole ring. The closest commercially cataloged comparator, 1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide, carries the methyl at the 4-position. In analogous S1P1 receptor modulator series (e.g., 4-(thiazol-2-yl)benzyl-azetidine-3-carboxylic acids disclosed in WO2013094761A1), shifting substituents between the 4- and 5-positions of the thiazole ring is known to modulate both potency and receptor subtype selectivity [1]. Quantitative matched-pair data for this specific compound pair are not published; the differentiation claim rests on class-level SAR inference from the S1P modulator patent corpus [2].

S1P receptor modulation regioisomer SAR thiazole substitution

Azetidine N-Substitution: Methanesulfonyl vs. Alternative N-Capping Groups in Azetidine-3-carboxamide S1P Modulators

The target compound features an N-methanesulfonyl group on the azetidine ring. In contrast, the most advanced S1P receptor modulators in this chemical space (e.g., ceralifimod/ONO-4641, siponimod/BAF312, and compounds in US8906899) employ N-alkyl, N-benzyl, or N-acyl capping strategies [1]. The methanesulfonyl group is electron-withdrawing (Hammett σp ≈ 0.72 for –SO2CH3), which polarizes the azetidine ring differently than N-benzyl (σp ≈ –0.09) or N-acyl (σp ≈ 0.34) capping groups [2]. This electronic difference is predicted to affect pKa of the azetidine nitrogen, aqueous solubility, and CYP-mediated oxidative metabolism, though no published measurements exist for this specific compound.

azetidine N-capping sulfonamide SAR metabolic stability

Scaffold Class Distinction: Azetidine-3-carboxamide-Thiazole vs. Azetidine-3-carboxylic Acid Biaryl S1P Modulators

The target compound utilizes a direct azetidine-3-carboxamide linkage to 2-aminothiazole, yielding a compact scaffold (MW 275 Da, 2 rotatable bonds). This differs fundamentally from the dominant azetidine S1P modulator phenotype represented by ceralifimod (MW ~476 Da), siponimod (MW ~451 Da), and compounds in US8906899, which employ a biaryl–methylene–azetidine-3-carboxylic acid architecture [1]. The carboxamide linkage introduces an H-bond donor (amide NH) absent in carboxylic acid congeners, while the reduced molecular weight and aromatic ring count are predicted to enhance ligand efficiency metrics (LE, LLE) if potency is retained [2]. No published potency data exist to confirm or refute this prediction for the target compound.

scaffold hopping S1P modulator chemotype azetidine carboxamide

Structural Purity and Identity Verification Requirements for CAS 1448051-39-5 Procurement

The target compound (CAS 1448051-39-5) is cataloged at 95% purity (HPLC) with identity confirmed by 1H NMR, LCMS, and HPLC retention time matching . Key analytical identifiers are: InChI Key BEIDZKMDAALUTL-UHFFFAOYSA-N, canonical SMILES CC1=CN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C, and monoisotopic mass 275.039825 Da . The close regioisomer 1-(methylsulfonyl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is also commercially cataloged and could be mistaken for the target compound if identity testing relies solely on molecular weight (identical nominal MW 275 Da for both regioisomers) .

analytical QC identity confirmation research chemical procurement

Recommended Research Application Scenarios for 1-(Methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide (CAS 1448051-39-5)


S1P Receptor Subtype Selectivity Profiling in Recombinant GTPγS and β-Arrestin Recruitment Assays

Based on its structural membership in the azetidine–thiazole S1P modulator class [1], the primary recommended application is in vitro profiling against human S1P1–5 receptors using GTPγS binding (EC50/Gi activation) and β-arrestin recruitment (bias assessment) assays. The compound's low molecular weight, H-bond donor capacity, and sulfonamide capping group may yield a selectivity fingerprint distinct from the carboxylic acid-based clinical candidates ceralifimod and siponimod. Parallel testing of the 4-methylthiazole regioisomer is strongly recommended to establish regioisomeric selectivity relationships.

Scaffold-Hopping Starting Point for Fragment-Based S1P Modulator Lead Generation

The compact scaffold (MW 275 Da) and favorable fragment-like properties (≤2 H-bond donors, ≤5 rotatable bonds) support its use as a validated starting point for fragment growing or merging strategies targeting S1P receptors [2]. Structure-based design leveraging the carboxamide NH as a vector for substitution is enabled by the commercial availability of the parent compound at research-grade purity (95% HPLC) .

Intellectual Property Diversification Around Azetidine-Containing S1P Modulator Chemotypes

The combination of azetidine-3-carboxamide–2-aminothiazole connectivity with an N-methanesulfonyl group represents a substructure not exemplified in the major Allergan (US8906899B2) or Kyorin (WO2013094761A1) azetidine S1P modulator patent families, which predominantly claim azetidine-3-carboxylic acids with biaryl linkers [1]. This compound may serve as a composition-of-matter lead for FTO (freedom-to-operate) diversification in S1P-targeted drug discovery programs.

Regioisomeric Matched-Pair Analysis for Thiazole SAR Elucidation

Co-procurement of the 5-methylthiazole (CAS 1448051-39-5) and 4-methylthiazole regioisomers enables a rigorous matched molecular pair analysis. Because both isomers share identical molecular formula and nominal mass, any divergence in biochemical or cellular potency can be attributed specifically to the thiazole methyl position. This design is well-suited for publication-quality SAR studies in peer-reviewed medicinal chemistry journals.

Quote Request

Request a Quote for 1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.